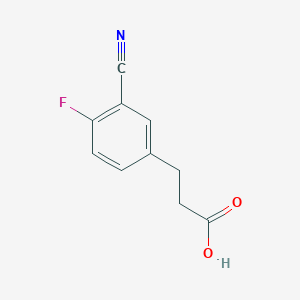

3-(3-Cyano-4-fluorophenyl)propanoic acid

Übersicht

Beschreibung

3-(3-Cyano-4-fluorophenyl)propanoic acid, also known as 3-CFPPA, is an organic acid that has seen increasing use in a variety of scientific research applications. This compound has a unique molecular structure and properties, which make it a useful tool for scientists in a variety of disciplines.

Wissenschaftliche Forschungsanwendungen

Enhancement of Dye Stability in Single-Molecule Fluorescence Experiments

Researchers have developed an enzymatic oxygen scavenging system to improve dye stability for single-molecule fluorescence techniques. This system, which can be beneficial for experiments requiring enhanced dye performance, was compared to traditional glucose oxidase/catalase systems, showing lower dissolved oxygen concentrations and increased lifetimes of fluorophores like Cy3, Cy5, and Alexa488 (Aitken, Marshall, & Puglisi, 2008).

Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase

A study demonstrated the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This enzymatic method offers high enantioselectivity, representing a significant advancement in chiral synthesis methodologies (Choi et al., 2010).

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, derived from natural sources, has been explored as a renewable phenolic compound for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This innovative approach paves the way for sustainable alternatives in materials science, offering potential applications across a wide range of technologies (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Genetically Encoded Fluorescent Amino Acids

A strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites was reported. This method, which involves genetically encoding dansylalanine, a fluorescent amino acid, into Saccharomyces cerevisiae, allows for the selective introduction of fluorophores into proteins, facilitating studies of protein structure and dynamics (Summerer et al., 2006).

Mechanofluorochromic Properties of Cyano Acrylamide Derivatives

Research on 3-aryl-2-cyano acrylamide derivatives highlighted their distinct optical properties based on their stacking mode. These findings have implications for the development of new materials with tunable fluorescence and mechanofluorochromic properties, offering insights into the relationship between molecular structure and optical behavior (Song et al., 2015).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds are known to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds are known to have diverse biological activities, suggesting that 3-(3-cyano-4-fluorophenyl)propanoic acid may also have a broad range of effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Cyano-4-fluorophenyl)propanoic acid . For instance, storage conditions such as temperature and humidity can affect the compound’s stability . Additionally, the compound may pose a risk to the environment, particularly aquatic bodies .

Eigenschaften

IUPAC Name |

3-(3-cyano-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGXFCJRGEYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286303 | |

| Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412961-44-5 | |

| Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412961-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)

![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)